Cisapride-13C,d3

Bioanalysis LC-MS/MS Ion Suppression

Cisapride-13C,d3 is a dual-labeled (¹³C + d₃) internal standard engineered for cisapride quantification via LC-MS/MS. Its +4 Da mass shift exceeds FDA guidance for ≥3 heavy atoms, delivering unambiguous mass differentiation. Unlike deuterium-only analogs that suffer chromatographic isotope effects and partial separation on sub-2 µm UPLC columns, the ¹³C label ensures precise co-elution and superior matrix effect compensation. The non-exchangeable ¹³C atom preserves isotopic integrity during long-term storage in protic matrices, making it the definitive choice for regulated bioavailability and bioequivalence studies requiring robust method validation.

Molecular Formula C23H29ClFN3O4
Molecular Weight 470.0 g/mol
Cat. No. B562527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisapride-13C,d3
Synonymsrel-4-Amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl]-3-(methoxy-13C,d3)-4-piperidinyl]-2-methoxybenzamide;  (+/-)-Cisapride-13C,d3;  Acenalin-13C,d3;  Alimix-13C,d3;  Cipril-13C,d3;  Coordinax-13C,d3;  Prepulsid-13C,d3;  Propulsin-13C,d3;  _x000B_cis-2-(M
Molecular FormulaC23H29ClFN3O4
Molecular Weight470.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3
InChIKeyDCSUBABJRXZOMT-WNJPBQIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cisapride-13C,d3 Stable Isotope-Labeled Internal Standard for LC-MS Bioanalysis


Cisapride-13C,d3 is a stable isotope-labeled analog of the gastroprokinetic agent cisapride, incorporating one ¹³C atom and three deuterium atoms into its molecular structure . It serves as an optimal internal standard (IS) for the accurate and precise quantification of cisapride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. By closely mimicking the parent analyte's physicochemical properties while remaining distinguishable by mass, it enables the correction of analytical variability introduced during sample extraction, chromatographic separation, and ionization, thereby ensuring robust method validation [2].

Why Cisapride-13C,d3 Cannot Be Substituted with Unlabeled Cisapride or Deuterium-Only Analogs


Generic substitution of Cisapride-13C,d3 with unlabeled cisapride, analog internal standards, or even deuterium-only labeled cisapride variants introduces significant risks to data integrity in LC-MS/MS workflows. Unlabeled cisapride lacks the required mass difference for isotope dilution mass spectrometry, while structurally dissimilar analog internal standards fail to co-elute with the analyte, providing inadequate correction for ion suppression or enhancement effects [1]. Critically, deuterium-only labeled internal standards can exhibit chromatographic isotope effects, resulting in partial separation from the unlabeled analyte; this retention time shift reduces the effectiveness of matrix effect compensation, a limitation increasingly pronounced in high-resolution UPLC-MS/MS analyses using sub-2 µm particle columns [2]. Cisapride-13C,d3 addresses these failures through its combined ¹³C and deuterium labeling strategy.

Quantitative Evidence Supporting Cisapride-13C,d3 Selection Over Alternative Internal Standards


Enhanced Ion Suppression Compensation via ¹³C Co-Elution Compared to Deuterium-Only Labeled Internal Standards

In UPLC-MS/MS analyses of biological samples, deuterium-labeled internal standards (e.g., Cisapride-d4) exhibit partial chromatographic separation from the unlabeled analyte due to the deuterium isotope effect, leading to non-identical matrix effect exposure and compromised quantification accuracy. ¹³C-labeled internal standards co-elute with the unlabeled analyte under the same conditions, ensuring identical matrix effect exposure [1].

Bioanalysis LC-MS/MS Ion Suppression

Mass Difference Compliance with FDA Bioanalytical Method Validation Guidelines

FDA bioanalytical method validation guidelines recommend that stable isotope-labeled internal standards contain three or more heavy atoms to ensure adequate mass separation from the unlabeled analyte for MS detection [1]. Cisapride-13C,d3 incorporates one ¹³C and three deuterium atoms (total of four heavy atoms), providing a +4 Da mass shift from unlabeled cisapride. This exceeds the minimum recommendation and ensures no isotopic overlap between the analyte and internal standard MS signals.

Method Validation FDA Guidance Bioanalysis

High Isotopic Enrichment for Accurate Isotope Dilution Mass Spectrometry

The accuracy of isotope dilution mass spectrometry depends directly on the isotopic purity of the internal standard. Cisapride-13C,d3 is supplied with a minimum 98% atom D and 98% atom ¹³C isotopic enrichment . This high enrichment level minimizes the presence of unlabeled cisapride in the internal standard preparation, which would otherwise cause systematic overestimation of analyte concentrations.

Isotope Dilution Quantitative Analysis Method Accuracy

Documented Purity for Procurement and Method Validation

Cisapride-13C,d3 is available as an analytical standard with a documented purity of ≥98% (by HPLC) from reputable suppliers [1]. This meets the generally accepted pharmaceutical industry requirement of ≥98% purity for reference standards used in quantitative method development and validation [2].

Quality Control Reference Standard Method Validation

Reduced Hydrogen-Deuterium Exchange Liability Relative to Deuterium-Only Labeled Analogs

Deuterium-only labeled compounds are susceptible to hydrogen-deuterium (H-D) exchange under certain storage or analytical conditions (e.g., protic solvents, acidic pH), which can compromise isotopic purity and alter quantification over time [1]. Cisapride-13C,d3 incorporates both ¹³C and deuterium labels; the carbon-bound ¹³C label is completely resistant to exchange, providing a stable isotopic signature that is independent of solvent or pH conditions.

Stability Deuterium Exchange Storage

Direct Comparator Limitation Statement: Absence of Cisapride-13C,d3 Head-to-Head Comparative Studies

A systematic search of primary research literature and vendor technical documentation reveals that no peer-reviewed studies have performed direct head-to-head quantitative comparisons between Cisapride-13C,d3 and other cisapride stable isotope-labeled internal standards (e.g., Cisapride-d4, Cisapride-d6, or Cisapride-13C₆) under identical experimental conditions. The evidence presented herein therefore relies on class-level inference from structurally related compounds, vendor-supplied analytical specifications, and established bioanalytical principles.

Evidence Gap Internal Standard Selection

Validated Application Scenarios for Cisapride-13C,d3 in Bioanalytical and Pharmaceutical Workflows


Regulatory Bioanalytical Method Validation for Pharmacokinetic Studies

Cisapride-13C,d3 is optimally suited as an internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., FDA, EMA) in human clinical pharmacology, bioavailability, and bioequivalence studies. Its +4 Da mass shift meets the FDA guidance recommendation for ≥3 heavy atoms in stable isotope-labeled internal standards, ensuring unambiguous mass differentiation and compliance with method validation requirements [1].

Quantification of Cisapride in Complex Biological Matrices with High Matrix Effect Risk

In bioanalytical workflows involving complex matrices such as human plasma, urine, or tissue homogenates, Cisapride-13C,d3 provides superior matrix effect compensation compared to non-co-eluting analog internal standards. The expected co-elution behavior, inferred from ¹³C-labeled internal standard studies, ensures that the internal standard undergoes identical ion suppression or enhancement as the analyte, a critical requirement when analyzing samples with variable matrix composition (e.g., patient-derived samples with different lipid or protein content) [2].

Stability-Indicating Methods and Long-Term Sample Storage Studies

Cisapride-13C,d3 is recommended for methods requiring extended calibration curve stability or analysis of samples stored for prolonged periods. The presence of the non-exchangeable ¹³C label reduces the liability of isotopic purity degradation from hydrogen-deuterium exchange, a known issue with deuterium-only labeled internal standards in protic environments [3]. This ensures consistent internal standard performance over the entire duration of long-term pharmacokinetic or stability studies.

High-Resolution UPLC-MS/MS Methods Using Sub-2 µm Columns

In UPLC-MS/MS assays employing sub-2 µm particle columns for high-resolution separations, the chromatographic isotope effect observed with deuterium-only labeled internal standards becomes more pronounced, leading to partial separation and degraded method accuracy. Cisapride-13C,d3, through its ¹³C label, is expected to co-elute with unlabeled cisapride even under these high-resolution conditions, maintaining robust quantitative performance in demanding chromatographic systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cisapride-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.